4-Morpholinecarboximidamide, 2-ethyl- (CAS 1156831-48-9) is a small molecule inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. It belongs to a class of N-substituted morpholinecarboximidamides developed for high potency and selectivity against iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms. This isoform selectivity is a critical attribute for research applications, as off-target inhibition of eNOS can have confounding cardiovascular effects, making this compound a precise tool for investigating the role of iNOS in inflammation and disease models. [1]
In this chemical series, minor structural modifications lead to significant changes in biological activity, making analogs non-interchangeable. Specifically, replacing the 2-ethyl group with a smaller methyl group (CAS 1156831-46-7) results in a quantifiable loss of both target potency and crucial isoform selectivity. [1] This structure-activity relationship (SAR) is steep, meaning that substitution is not a viable cost-saving or availability-driven strategy. Procuring the precise 2-ethyl- variant is necessary for experiments that depend on achieving maximal iNOS inhibition while minimizing interference with the eNOS pathway, ensuring data reproducibility and biological relevance.
In direct comparative enzymatic assays, 4-Morpholinecarboximidamide, 2-ethyl- demonstrates significantly higher potency for the target enzyme iNOS and improved selectivity over eNOS compared to its closest structural analog, the N-methyl variant. The IC50 for iNOS inhibition by the 2-ethyl compound was 19 nM, nearly three times more potent than the N-methyl analog's IC50 of 54 nM. [1] Furthermore, its selectivity for iNOS over eNOS was 79-fold, which is double the 39-fold selectivity observed for the N-methyl comparator. [1]
| Evidence Dimension | Enzymatic Inhibition (IC50) & Selectivity |
| Target Compound Data | iNOS IC50: 19 nM; eNOS/iNOS Selectivity: 79-fold |
| Comparator Or Baseline | N-Methyl Analog (CAS 1156831-46-7): iNOS IC50: 54 nM; eNOS/iNOS Selectivity: 39-fold |
| Quantified Difference | 2.8x higher iNOS potency; 2.0x greater isoform selectivity |
| Conditions | Recombinant human iNOS and eNOS enzyme inhibition assays. |
This superior potency and selectivity profile allows for the use of lower effective concentrations in experiments, reducing the risk of off-target effects and improving the clarity of research outcomes.
The enhanced potency of the 2-ethyl compound translates from enzymatic assays to a more complex, physiologically relevant system. In a human whole blood assay measuring the inhibition of lipopolysaccharide (LPS)-induced NOx production, 4-Morpholinecarboximidamide, 2-ethyl- exhibited an IC50 of 0.21 µM. [1] This value indicates more than double the potency of the N-methyl analog, which had an IC50 of 0.50 µM in the same assay. [1]
| Evidence Dimension | Cellular Potency (IC50) |
| Target Compound Data | 0.21 µM |
| Comparator Or Baseline | N-Methyl Analog (CAS 1156831-46-7): 0.50 µM |
| Quantified Difference | 2.4x more potent |
| Conditions | Human whole blood assay measuring inhibition of LPS-induced NOx production. |
Higher potency in a whole blood matrix suggests better performance in complex biological environments, making it a more reliable and effective tool for cellular and ex vivo studies.
For researchers studying inflammatory responses in cell culture (e.g., macrophages, microglia), the demonstrated high potency in a human whole blood assay (IC50 = 0.21 µM) makes this compound an efficient choice. It allows for robust iNOS inhibition at sub-micromolar concentrations, minimizing potential compound-induced stress or off-target effects that can occur at higher doses required by less potent analogs. [1]
In studies where the preservation of endothelial function is critical (e.g., cardiovascular or neurological models), the 79-fold selectivity for iNOS over eNOS is a key advantage. This allows for clearer interpretation of results by isolating the effects of iNOS inhibition from unintended modulation of eNOS-mediated vasodilation and signaling. [1]
As a well-characterized compound with superior potency and selectivity compared to its immediate N-methyl analog, this molecule serves as an ideal positive control or benchmark for developing new iNOS inhibitors. Its published data provides a solid, quantitative baseline for evaluating novel compounds based on the morpholinecarboximidamide scaffold. [1]